Bienvenue dans la boutique en ligne BenchChem!

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine

CDK2 inhibition Cyclin-dependent kinase Antiproliferative purines

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine (CAS 629616-59-7) is a synthetic, stereochemically pure purine derivative belonging to the class of 9-substituted adenine analogs. The molecule features a 1,3-trans-disubstituted cyclopentane ring bearing a 3-aminoprop-1-en-1-yl side chain with defined (E)-olefin geometry, attached to the N9 position of an adenine base.

Molecular Formula C13H18N6
Molecular Weight 258.32 g/mol
Cat. No. B12933552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine
Molecular FormulaC13H18N6
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1
InChIKeyKSFKJNCPDZPGEN-HXNLBGINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine: A Stereodefined, Adenine-Based Carbocyclic Scaffold for Kinase-Targeted Drug Discovery Programs


9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine (CAS 629616-59-7) is a synthetic, stereochemically pure purine derivative belonging to the class of 9-substituted adenine analogs [1]. The molecule features a 1,3-trans-disubstituted cyclopentane ring bearing a 3-aminoprop-1-en-1-yl side chain with defined (E)-olefin geometry, attached to the N9 position of an adenine base . This architecture distinguishes it from both natural ribosyl/2'-deoxyribosyl nucleosides and earlier-generation carbocyclic nucleosides (e.g., abacavir or carbovir), placing it within the carbocyclic nucleoside mimetic space exploited by kinase inhibitor discovery programs [2]. The compound is primarily offered as a research-grade intermediate or tool compound (typical purity 97%) for probing purine-binding pockets in kinases and related nucleotide-dependent enzymes .

Why Generic Carbocyclic Purines Cannot Substitute for 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine in Kinase-Targeted Libraries


Interchanging this compound with other 'cyclopentyl-purines' or 'aminopurines' risks altering or abolishing target engagement because the precise (1S,3R) stereochemistry and the (E)-3-aminoprop-1-en-1-yl side chain simultaneously control three critical molecular recognition features: the spatial orientation of the adenine heterocycle for hinge-region hydrogen bonding, the exocyclic amine's trajectory toward the ribose pocket, and the conformational restriction imposed by the cyclopentane ring [1]. In head-to-head patent comparisons within the 2,6,9-trisubstituted purine class, subtle variations at the N9 substituent (e.g., replacing the aminopropenyl group with a simple cyclopentyl, isopropyl, or hydroxycyclopentyl group) have been shown to shift CDK2 IC50 values by >100-fold [2]. Consequently, generic 'cyclopentyl-adenine' analogs cannot be assumed equivalent without direct biochemical corroboration, making the procurement of this exact stereoisomer essential for structure-activity relationship (SAR) integrity and assay reproducibility [2].

Head-to-Head Quantitative Evidence: Differentiating 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine from Closest Analogs


CDK2/Cyclin E Kinase Inhibition: Comparative IC50 Values Against Key 9-Substituted Analogs

This compound (as the free base or a close structural congener) demonstrates sub-micromolar CDK2/cyclin E inhibitory activity, whereas the des-amino (i.e., 9-((1S,3R)-3-(prop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine) and saturated propylamino analogs lose at least one log unit of potency [1]. In the same assay format (CDK2/cyclin E radiometric filtration assay, 10 µM ATP), the target compound's IC50 is reported as 0.48 µM, compared to 5.6 µM for the des-amino analog and 12.3 µM for the saturated propylamino derivative [1].

CDK2 inhibition Cyclin-dependent kinase Antiproliferative purines

Antiproliferative Activity in Human Tumor Cell Lines: GI50 Comparison Against Olomoucine

In a panel of human cancer cell lines (MCF-7 breast, HCT-116 colon, A549 lung), this compound exhibits a mean GI50 of 1.2 µM, representing a >40-fold improvement over the prototypical CDK inhibitor olomoucine (mean GI50 52.6 µM) [1]. The differential is most pronounced in the MCF-7 line, where the target compound (GI50 0.8 µM) is 82-fold more potent than olomoucine (GI50 66 µM) [1].

Antiproliferative activity Cancer cell lines CDK inhibitor

Kinase Selectivity Profile: Differential Inhibition Across CDK Family Members Versus Roscovitine

When profiled against a panel of 10 CDK family members, this compound shows preferential inhibition of CDK2 and CDK5 (IC50 <1 µM) while sparing CDK4 and CDK6 (IC50 >20 µM), contrasting with roscovitine, which inhibits CDK2, CDK5, CDK7, and CDK9 with relatively uniform sub-micromolar potency [1]. The selectivity ratio (CDK4 IC50 / CDK2 IC50) for the target compound is >40, whereas for roscovitine it is approximately 3 [1].

Kinase selectivity CDK panel Off-target profiling

Physicochemical and ADME Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Versus Purvalanol B

This compound possesses a calculated LogP of 0.4 and 2 hydrogen-bond donors, classifying it as more hydrophilic and ligand-efficient compared to the canonical CDK inhibitor purvalanol B (CLogP 3.1, 3 H-bond donors) [1]. The lower lipophilicity is expected to translate into reduced plasma protein binding and lower cytochrome P450 inhibitory potential, although these attributes have not yet been confirmed experimentally in direct comparative in vivo studies [2].

Lipophilicity Drug-likeness ADME properties

High-Impact Application Scenarios for 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine Based on Differentiated Evidence


CDK2-Focused Oncology Lead Optimization Libraries

With a CDK2 IC50 of 0.48 µM and >40-fold selectivity over CDK4, this compound serves as a privileged starting point for medicinal chemistry teams building second-generation CDK2-selective inhibitor libraries. The defined (1S,3R) stereochemistry and (E)-aminopropenyl side chain provide a validated vector for exploring the CDK2 ATP-binding pocket while minimizing CDK4-driven myelosuppression liability [1].

Kinase Selectivity Probe Development for Cell Cycle Research

The compound's divergent selectivity profile relative to roscovitine (CDK2/5-selective versus pan-CDK) makes it a valuable tool compound for dissecting CDK2-specific functions in cell cycle regulation. Researchers can use it to complement roscovitine-based experiments, attributing phenotypes more confidently to CDK2 rather than CDK7 or CDK9 [1].

Carbocyclic Nucleoside Prodrug Design and Antiviral Screening

The 3-aminoprop-1-en-1-yl side chain offers a synthetic handle for prodrug elaboration (e.g., phosphoramidate or amino acid ester conjugation) that is not available in simpler cyclopentyl-adenine analogs. This capability is directly relevant to antiviral drug discovery programs seeking to improve intracellular delivery of adenine-based carbocyclic nucleosides while retaining CDK selectivity [2].

In Vitro ADME Flagging for Early Go/No-Go Decisions

With a calculated LogP of 0.4 and only 2 hydrogen-bond donors, this compound is predicted to exhibit favorable aqueous solubility and low non-specific binding. Procurement of this exact substance enables early profiling in microsomal stability and plasma protein binding assays, using the compound's favorable physicochemical signature as a benchmark for more lipophilic back-up series [3].

Quote Request

Request a Quote for 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.